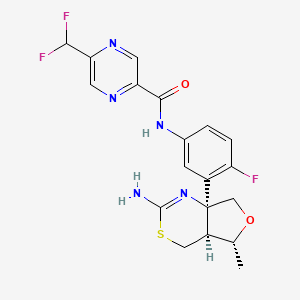
ERthermAC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ERthermAC is a novel thermosensitive fluorescent dye, visualizing thermogenesis in stimulated single-cell brown adipocytes.
Wissenschaftliche Forschungsanwendungen
1. Thermogenesis Visualization in Brown Adipocytes ERthermAC has been utilized to monitor thermogenesis in brown adipocytes derived from murine brown fat precursors and human brown fat cells. This small molecule-type thermosensitive fluorescent dye accumulates in the endoplasmic reticulum of brown adipocytes and shows a significant change in fluorescence intensity in response to adrenergic stimulation, corresponding to temperature change. This tool is beneficial for studying thermogenic function in brown adipocytes of murine and human origins (Kriszt et al., 2017).
2. ER-Mitochondria Communication ERthermAC's functionality extends to monitoring organelle communication. It has been involved in studies that uncovered a protein complex tethering the endoplasmic reticulum (ER) and mitochondria, indicating its importance in interorganellar phospholipid exchange and calcium signaling (Kornmann et al., 2009).
3. Optical Control of Membrane Tethering ERthermAC contributes to the optical control of membrane tethering and interorganellar communication at nanoscales. This is crucial in cellular signaling and the study of organelle interface, especially in scenarios involving the endoplasmic reticulum and mitochondria (Jing et al., 2017).
4. Temperature Sensing in Biological Systems ERthermAC plays a role in temperature sensing within biological systems, such as living cells. Its temperature-sensitive fluorescence enables the measurement of internal temperatures in biological entities, contributing significantly to cellular thermodynamics studies (Vetrone et al., 2010).
Eigenschaften
Molekularformel |
C27H21BF5N3O3 |
|---|---|
Molekulargewicht |
541.285 |
IUPAC-Name |
8-(4-Acetaminophenyl)-4,4-difluoro-1-methyl-3-(2-(2-hydroxy-5-trifluoromethoxy-phenyl)vinyl)-4-bora-3a,4a-diaza-3a,4-dihydro-s-indacene |
InChI |
InChI=1S/C27H21BF5N3O3/c1-16-14-21(10-7-19-15-22(11-12-24(19)38)39-27(29,30)31)36-26(16)25(23-4-3-13-35(23)28(36,32)33)18-5-8-20(9-6-18)34-17(2)37/h3-15,38H,1-2H3,(H,34,37)/b10-7+ |
InChI-Schlüssel |
FSLQMZIVLCELGA-JXMROGBWSA-N |
SMILES |
CC(NC(C=C1)=CC=C1C(C2=CC=CN2B3(F)F)=C4[N]3=C(/C=C/C5=C(O)C=CC(OC(F)(F)F)=C5)C=C4C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ERthermAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



